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molecular formula C13H25NO2 B8572580 Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate

Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate

Cat. No. B8572580
M. Wt: 227.34 g/mol
InChI Key: RJEMVZTZZJOBDN-UHFFFAOYSA-N
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Patent
US07638630B2

Procedure details

To methyl cyclopentanecarboxylate (1 g) in THF (8 ml) at −61° C. is added a solution of 2M LDA (9.8 ml). The mixture is stirred at room temperature for 15 minutes, then 2-bromo-N,N-diethylethanamine hydrobromide (2.04 g) is added at −61° C. The mixture is stirred for 5 minutes at this temperature, then at room temperature. The solution became yellow and was diluted with water (30 ml). The organic phase is extracted twice with a brine solution (30 ml). The pH of the organic phase is adjusted to 4 with 6N HCl. After decantation, the aqueous phase is extracted with CH2Cl2 (20 ml) and the pH of aqueous phase adjusted to 12 with 6 N NaOH. After decantation, the organic phase is dried over MgSO4 and concentrated. The residue is treated with diethyl ether (10 ml) and the white solid is filtrated. Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate 280 is obtained as a yellow liquid after concentration of the ether solution.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].CC([N-]C(C)C)C.Br.Br[CH2:20][CH2:21][N:22]([CH2:25][CH3:26])[CH2:23][CH3:24]>C1COCC1.O>[CH2:21]([N:22]([CH2:25][CH3:26])[CH2:23][CH2:24][C:1]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1)[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)C(=O)OC
Name
Quantity
9.8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
Br.BrCCN(CC)CC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 5 minutes at this temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with a brine solution (30 ml)
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous phase is extracted with CH2Cl2 (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After decantation, the organic phase is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is treated with diethyl ether (10 ml)
FILTRATION
Type
FILTRATION
Details
the white solid is filtrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N(CCC1(CCCC1)C(=O)OC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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